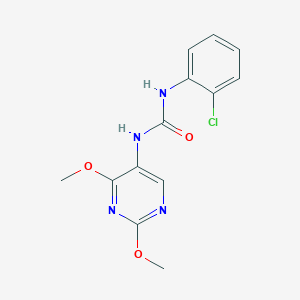

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Description

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a synthetic urea derivative characterized by a urea core flanked by a 2-chlorophenyl group and a 2,4-dimethoxypyrimidin-5-yl substituent. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXFDEGWFUYCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea typically involves the reaction of 2-chloroaniline with 2,4-dimethoxypyrimidine-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s urea core and substituted aromatic groups align it with several analogs documented in the literature. Below is a detailed comparison based on structural features, binding modes, and inferred biological activities:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Binding Affinity

- The 2-chlorophenyl group in the target compound is shared with AVE#21 and W1805. In AVE#21, this group contributes to binding at the allosteric site of glycogen phosphorylase, as shown in docking studies (PDB complexes 2QN1/2QN2) . However, the 2,4-dimethoxypyrimidin-5-yl group in the target compound may enhance π-π stacking or hydrogen bonding compared to AVE#21’s methoxyphenyl group.

- FTBU-1 replaces the pyrimidine with a benzimidazole-thiazol system, which likely alters target specificity (e.g., kinase or protease inhibition) .

Enzyme Inhibition Potential AVE#21 and W1807 inhibit glycogen phosphorylase via allosteric binding, with docking programs showing variable but consistent trends in binding poses .

This implies that the target compound’s chlorophenyl and pyrimidine groups could confer antimicrobial properties, though further validation is needed.

Research Findings and Limitations

- Evidence Gaps : Direct data on the target compound’s biological activity or synthetic routes are absent in the provided evidence. Comparisons rely on structural analogs.

- Contradictions : Docking results for AVE#21 and W1807 () vary between software tools, highlighting the need for experimental validation .

Biological Activity

1-(2-Chlorophenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a urea linkage that connects a chlorophenyl group with a dimethoxypyrimidinyl group, which contributes to its distinctive chemical behavior. The molecular formula is , and it has a molecular weight of 300.72 g/mol.

Biological Activity Overview

This compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties.

- Antimicrobial Activity : It has been investigated for its potential to inhibit various bacterial strains.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, making it a candidate for further therapeutic exploration.

Anticancer Activity

Research indicates that this compound may act as an effective anticancer agent. For instance, studies have shown that compounds with similar structural frameworks can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Mechanism

In a study involving various cancer cell lines, it was found that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. The mechanism of action involved the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. A study reported that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 0.5 μg/mL and 1.0 μg/mL, respectively .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: COX Inhibition

In vitro assays indicated that the compound inhibited COX-2 activity with an IC50 value of 0.04 μM, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound could be beneficial in treating inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.